N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene and oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions to form 2-bromo-3,3-difluoroallyl benzyl sulfide . This intermediate can then undergo further reactions to introduce the dimethylamino and oxane groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry and material science.
Oxane Derivatives: Compounds containing oxane rings, such as certain oxane-based pharmaceuticals, share structural similarities and potential therapeutic applications.
Uniqueness
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is unique due to its combination of thiophene and oxane rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-22(2)17(18-9-6-14-25-18)15-21-19(23)20(10-12-24-13-11-20)16-7-4-3-5-8-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXLQAGJQKHOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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